2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
The synthesis of 2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol involves several steps. One common synthetic route includes the reaction of 1-cyclohexen-1-ol with tert-butyl nitrite and methylthiomethyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The nitroso group in the compound can participate in redox reactions, affecting cellular redox balance. The methylthio group may interact with thiol-containing proteins, influencing their function. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol can be compared with similar compounds such as 2-[(1,1-Dimethylethyl)nitrosoamino]acetic acid and other nitrosoamino derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the nitrosoamino and methylthio groups in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53527-68-7 |
---|---|
Molekularformel |
C12H22N2O2S |
Molekulargewicht |
258.38 g/mol |
IUPAC-Name |
N-tert-butyl-N-[(2-hydroxycyclohexen-1-yl)-methylsulfanylmethyl]nitrous amide |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)14(13-16)11(17-4)9-7-5-6-8-10(9)15/h11,15H,5-8H2,1-4H3 |
InChI-Schlüssel |
HHXBNVNYCCYDMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C(C1=C(CCCC1)O)SC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.